5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-12-6-7-14(8-13(12)2)22-25-24-19(30-22)11-18-23-21(26-31-18)15-9-16(27-3)20(29-5)17(10-15)28-4/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAZEQXNNHQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including cytotoxicity, antimicrobial activity, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.39 g/mol. The structure features two oxadiazole rings and multiple methoxy groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties often exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of the target compound.
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that similar oxadiazole compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .
- Another research highlighted that oxadiazole derivatives could inhibit tumor growth in vivo in animal models when administered at specific dosages .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- In vitro assays revealed that related oxadiazole compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
- The effectiveness was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile:
- Studies have shown that oxadiazole derivatives can scavenge free radicals effectively, which may protect cells from oxidative stress .
- The antioxidant capacity was assessed using various assays such as DPPH and ABTS radical scavenging tests.
Case Studies
- Case Study on Anticancer Effects :
- In a controlled experiment involving human cancer cell lines (MCF-7 and A549), the compound demonstrated IC50 values in the low micromolar range. Apoptosis was confirmed through annexin V staining and caspase activation assays.
- Case Study on Antimicrobial Activity :
- A study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones greater than 15 mm at concentrations above 100 µg/mL, indicating strong antibacterial activity.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The specific structure consists of two oxadiazole rings with various substituents that enhance its pharmacological properties. The synthesis of this compound can be achieved through several established methods:
- Condensation Reactions : Substituted aromatic aldehydes react with hydrazides to form hydrazones, which are cyclized to yield oxadiazoles.
- Multistep Synthetic Routes : Utilizing different starting materials such as benzohydrazide can lead to the formation of novel derivatives with enhanced biological activity .
Biological Activities
Research has highlighted several biological activities associated with this compound and its derivatives:
Anticancer Activity
- Mechanism of Action : Oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that structural modifications can enhance binding affinity to proteins involved in cancer pathways .
- Case Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma. Notably, compounds derived from oxadiazoles exhibited apoptosis-inducing properties by damaging DNA in cancer cells .
Antidiabetic Properties
- Research Findings : The compound has also been evaluated for its anti-diabetic potential. In vivo studies using models like Drosophila melanogaster showed that certain derivatives significantly lowered glucose levels .
Antibacterial and Antifungal Activities
- Some derivatives of oxadiazoles have demonstrated considerable antibacterial effects against Gram-positive and Gram-negative bacteria. Studies report effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at varying concentrations .
Material Science Applications
Beyond biological applications, oxadiazole compounds are being explored for their potential in material science:
Fluorescent Materials
Oxadiazoles are known for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Polymeric Materials
The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties, leading to advanced materials for various industrial applications.
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted oxadiazole precursors. Key steps include:
- Cyclocondensation : Reaction of carboxylic acid derivatives with hydrazides to form the oxadiazole core .
- Functionalization : Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
- Methylation : Alkylation of the oxadiazole ring with methyl halides in the presence of K₂CO₃ . Optimization strategies include adjusting solvent polarity, temperature, and catalyst use (e.g., Pd catalysts for coupling reactions) to enhance selectivity. Purity is validated via HPLC and NMR .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of methyl and methoxy substituents. Distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) are observed .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to verify the structure .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
Initial screens should target:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or tubulin polymerization inhibition, given the role of methoxy groups in binding affinity .
Advanced Research Questions
Q. How can structural modifications to the 3,4,5-trimethoxyphenyl or 3,4-dimethylphenyl groups enhance bioactivity?
- Substituent Effects : Replacing methoxy groups with electron-withdrawing groups (e.g., nitro) may improve anticancer activity by enhancing DNA intercalation. Conversely, bulkier substituents (e.g., isopropyl) could reduce solubility .
- Hybrid Analogs : Incorporating thiadiazole or triazole rings (via [3+2] cycloaddition) may broaden antimicrobial spectra .
- QSAR Studies : Computational modeling (e.g., molecular docking) identifies key interactions with target proteins, guiding rational design .
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Isomerism : Confirm regiochemistry via X-ray crystallography (as in ) to rule out isomeric impurities.
- Solubility Factors : Use DMSO concentrations ≤1% in cell-based assays to avoid solvent interference .
Q. What mechanistic insights explain its activity against drug-resistant pathogens?
- Membrane Disruption : Oxadiazole derivatives may disrupt bacterial membranes, as shown by SYTOX Green uptake assays .
- Efflux Pump Inhibition : Synergy assays with efflux inhibitors (e.g., verapamil) can clarify resistance mechanisms .
- Biofilm Eradication : Crystal violet staining assays quantify biofilm reduction in P. aeruginosa .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
